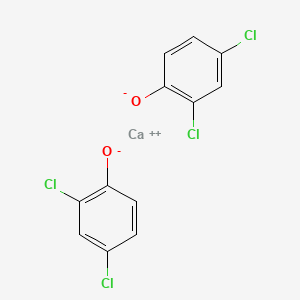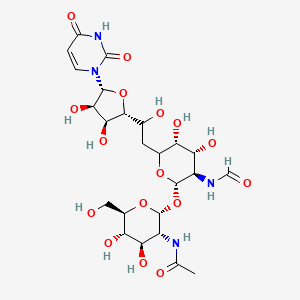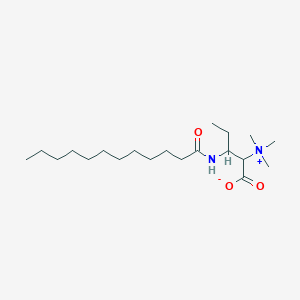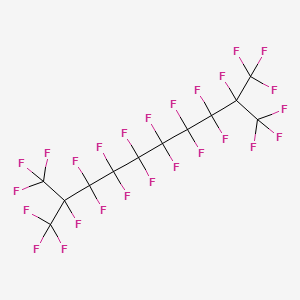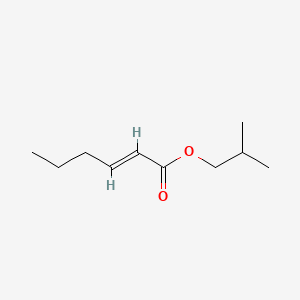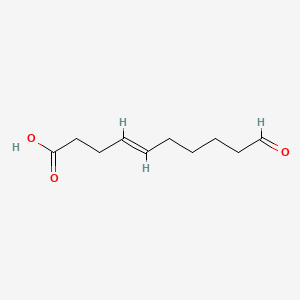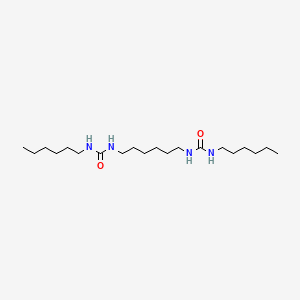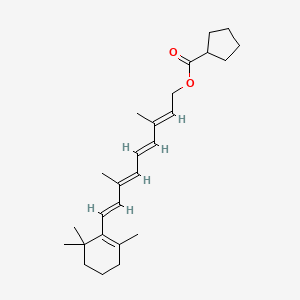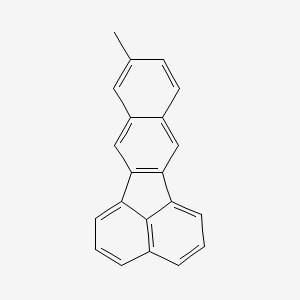
Dibutyltin hydrogen borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'hydrogénoborate de dibutylétain est un composé chimique de formule moléculaire C8H20BO2Sn. Il appartient à la famille des composés organoétain, qui sont des composés contenant de l'étain lié au carbone. L'hydrogénoborate de dibutylétain est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'hydrogénoborate de dibutylétain implique généralement la réaction de l'oxyde de dibutylétain avec l'acide borique. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. La réaction générale peut être représentée comme suit :
(C4H9)2SnO+H3BO3→(C4H9)2SnBO2H+H2O
Cette réaction est généralement réalisée dans un solvant organique, tel que le toluène, à des températures élevées pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de l'hydrogénoborate de dibutylétain suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit la production efficace d'hydrogénoborate de dibutylétain de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
L'hydrogénoborate de dibutylétain subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former de l'oxyde de dibutylétain et de l'acide borique.
Réduction : Les réactions de réduction peuvent convertir l'hydrogénoborate de dibutylétain en hydrure de dibutylétain.
Substitution : Le groupe hydrogénoborate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs organiques peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Oxydation : Oxyde de dibutylétain et acide borique.
Réduction : Hydrure de dibutylétain.
Substitution : Divers composés organoétain avec différents groupes fonctionnels.
Applications de recherche scientifique
L'hydrogénoborate de dibutylétain a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans les réactions de synthèse organique et de polymérisation.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent antimicrobien.
Mécanisme d'action
Le mécanisme d'action de l'hydrogénoborate de dibutylétain implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut interagir avec les protéines et les enzymes, inhibant potentiellement leur activité. Le groupe borate du composé peut former des complexes avec les biomolécules, affectant leur fonction et leur stabilité. Dans les applications industrielles, ses propriétés catalytiques sont attribuées au centre étain, qui peut faciliter diverses transformations chimiques .
Applications De Recherche Scientifique
Dibutyltin hydrogen borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of dibutyltin hydrogen borate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s borate group can form complexes with biomolecules, affecting their function and stability. In industrial applications, its catalytic properties are attributed to the tin center, which can facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Composés similaires
- Oxyde de dibutylétain
- Chlorure de dibutylétain
- Oxyde de dioctylétain
- Chlorure de dioctylétain
Unicité
L'hydrogénoborate de dibutylétain est unique en raison de son groupe borate, qui lui confère des propriétés chimiques distinctes par rapport aux autres composés organoétain. Cette particularité le rend précieux dans des applications spécifiques où la fonctionnalité borate est souhaitée .
Propriétés
Numéro CAS |
75113-37-0 |
|---|---|
Formule moléculaire |
C8H19BO3Sn |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
dibutyltin(2+);hydrogen borate |
InChI |
InChI=1S/2C4H9.BHO3.Sn/c2*1-3-4-2;2-1(3)4;/h2*1,3-4H2,2H3;2H;/q;;-2;+2 |
Clé InChI |
WGSHSRLSNBIFSC-UHFFFAOYSA-N |
SMILES canonique |
B(O)([O-])[O-].CCCC[Sn+2]CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


